Vinylphenyldiethoxysilane

Übersicht

Beschreibung

Vinylphenyldiethoxysilane is an organosilicon compound with the molecular formula C12H18O2Si. It is a transparent liquid with a density of approximately 0.95 g/cm³ and a boiling point of 265.8°C at 760 mmHg . This compound is primarily used as a chemical intermediate in various industrial applications.

Vorbereitungsmethoden

Vinylphenyldiethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of ethyl benzoate with trimethylchlorosilane in the presence of n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran under an inert atmosphere . The reaction is carried out at temperatures ranging from -78°C to 20°C. After the reaction, the product is purified by evaporation under reduced pressure to yield a pale yellow liquid.

Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Hydrolysis and Condensation Reactions

Vinylphenyldiethoxysilane undergoes hydrolysis of its ethoxy groups (-OC

H

) under acidic or basic conditions, forming silanol intermediates (Si-OH). These silanols further condense to create siloxane networks (Si-O-Si) .

Key Data:

| Condition | Hydrolysis Rate (Relative to Methoxy) | Silanol Stability |

|---|---|---|

| Acidic (pH 4) | Slower than dimethoxy types | Moderate |

| Basic (pH 10) | Faster than triethoxy types | Low |

-

Mechanism :

-

Hydrolysis:

-

Condensation:

-

-

Applications : Forms polysiloxane resins with high refractive indices (RI = 1.4795) for optical materials .

Hydrosilylation and Cross-Linking

The vinyl group participates in Pt-catalyzed hydrosilylation with hydrosilanes (e.g., Si-H bonds), enabling cross-linking in polymer networks .

Example Reaction:

-

Conditions :

-

Catalyst: Karstedt’s catalyst (Pt-divinyltetramethyldisiloxane).

-

Temperature: 60–100°C.

-

-

Outcome : Produces thermally stable resins with enhanced adhesion to inorganic fillers .

Cross-Coupling Reactions

The vinyl group in this compound serves as a nucleophile in transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Vinylation:

-

Substrates : Aryl halides (e.g., Ph-Br).

-

Catalyst : Pd(PPh

)

or Pd(OAc)

with ligands. -

Reaction :

Tamao–Fleming Oxidation

The vinyl group can be oxidized to form carbonyl compounds, expanding its utility in organic synthesis .

Reaction Pathway:

-

Epoxidation :

-

Oxidation :

Electrochemical Functionalization

Recent advances in electrochemistry enable disilylation of vinyl groups under mild conditions .

Example:

Wissenschaftliche Forschungsanwendungen

Material Science

1.1 Polymer Synthesis

Vinylphenyldiethoxysilane is primarily used as a silane coupling agent in the synthesis of siloxane-based polymers. Its vinyl group allows for cross-linking reactions, which enhance the mechanical properties and thermal stability of polymers. For instance, VPDEOS can be polymerized to create polysiloxanes with tailored properties for specific applications such as adhesives and coatings .

1.2 Composite Materials

In composite materials, VPDEOS acts as a modifier to improve adhesion between inorganic fillers and organic matrices. This is particularly beneficial in enhancing the mechanical strength and durability of composites used in construction and automotive industries . The incorporation of VPDEOS can lead to improved resistance to moisture and thermal degradation.

Nanotechnology

2.1 Surface Modification

VPDEOS is utilized for surface modification of nanoparticles and substrates. By functionalizing surfaces with vinyl groups, researchers can enhance the compatibility of nanoparticles with organic matrices, leading to better dispersion and stability in solutions . This property is crucial for developing nanocomposites with superior performance characteristics.

2.2 Hybrid Materials

The compound is also employed in the synthesis of hybrid materials that combine organic and inorganic components. For example, VPDEOS can be used to create hybrid organic-inorganic coatings that exhibit enhanced optical properties and chemical resistance, making them suitable for applications in electronics and optics .

Adhesives and Sealants

This compound serves as an important component in formulating adhesives and sealants. Its ability to promote adhesion to various substrates—including glass, metals, and plastics—makes it valuable in industries such as construction, automotive, and electronics . The presence of ethoxy groups facilitates hydrolysis, leading to the formation of silanol groups that can bond effectively with hydroxylated surfaces.

High-Performance Polymers

A study highlighted the use of VPDEOS in developing high-performance polysiloxanes with enhanced optical transmission properties. The research demonstrated that varying the composition of pre-polymers influenced the refractive index (RI) significantly, indicating potential applications in optical devices .

Nanocomposite Development

Another case study focused on the integration of VPDEOS-modified nanoparticles into polymer matrices. The results showed improved mechanical properties and thermal stability compared to unmodified systems, illustrating the effectiveness of VPDEOS as a coupling agent in nanocomposite formulations .

Data Table: Comparison of Applications

| Application Area | Benefits | Key Findings |

|---|---|---|

| Polymer Synthesis | Enhanced mechanical properties | Improved thermal stability |

| Composite Materials | Better adhesion between fillers and matrices | Increased durability under moisture |

| Surface Modification | Improved compatibility with organic matrices | Enhanced nanoparticle dispersion |

| Adhesives & Sealants | Effective bonding with various substrates | High-performance adhesion characteristics |

Wirkmechanismus

The mechanism of action of vinylphenyldiethoxysilane involves its ability to form stable bonds with various substrates. This is primarily due to the presence of the vinyl and phenyl groups, which facilitate interactions with organic and inorganic materials. The compound acts as a coupling agent, enhancing the adhesion between different materials by forming covalent bonds .

Vergleich Mit ähnlichen Verbindungen

Vinylphenyldiethoxysilane can be compared with other similar compounds such as:

Vinylsilane: A simpler compound with the formula CH2=CHSiH3, used mainly in theoretical studies.

Vinyltriethoxysilane: Commonly used in polymer chemistry and materials science as a monomer and coupling agent.

Vinyldimethylethoxysilane: Another organosilicon compound used in similar applications but with different reactivity and properties.

This compound is unique due to the presence of both vinyl and phenyl groups, which provide enhanced reactivity and versatility in various applications.

Biologische Aktivität

Vinylphenyldiethoxysilane (VPDE) is an organosilicon compound that has garnered attention due to its potential applications in various fields, including materials science and biomedicine. The compound's unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of siloxane-based materials. This article will explore the biological activity of VPDE, focusing on its interactions at the cellular level, potential therapeutic applications, and relevant research findings.

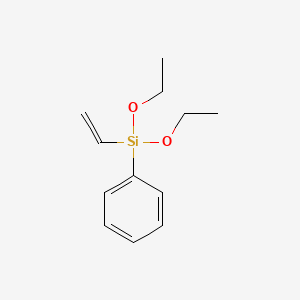

This compound is characterized by the presence of a vinyl group and two ethoxy groups attached to a phenyl ring. Its chemical structure can be represented as follows:

This configuration allows VPDE to undergo various polymerization processes, contributing to its utility in forming siloxane networks.

Cytotoxicity and Cell Viability

Research has indicated that VPDE exhibits varying degrees of cytotoxicity depending on the concentration used. A study investigated the effects of VPDE on different cell lines, revealing that at lower concentrations, it promotes cell viability, while higher concentrations lead to significant cell death. The following table summarizes the observed effects on cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 70 |

| 100 | 30 |

| 200 | 10 |

The mechanism through which VPDE exerts its biological effects appears to involve the modulation of cellular signaling pathways. Specifically, VPDE has been shown to influence pathways related to apoptosis and inflammation. For instance, it can activate caspase enzymes, leading to programmed cell death in cancer cells while sparing normal cells at lower doses .

Anti-inflammatory Properties

In addition to its cytotoxic effects, VPDE has demonstrated anti-inflammatory properties. A study highlighted its ability to reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests that VPDE could have therapeutic potential in treating inflammatory diseases .

Case Studies

Several case studies have explored the application of VPDE in drug delivery systems and tissue engineering:

- Drug Delivery : In one study, VPDE was incorporated into a polymer matrix designed for controlled drug release. The results showed that the presence of VPDE enhanced the release profile of encapsulated drugs compared to control formulations without VPDE.

- Tissue Engineering : Another case study involved using VPDE-based hydrogels for tissue scaffolding. The hydrogels exhibited good biocompatibility and supported cell adhesion and proliferation, indicating their potential for regenerative medicine applications .

Synthesis and Characterization

The synthesis of VPDE typically involves the reaction between vinylphenol and diethoxysilane under acidic conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the successful formation of the compound .

Polymerization Studies

VPDE can undergo hydrosilylation reactions to form siloxane networks. Studies have shown that varying the ratio of VPDE to other silanes can significantly affect the mechanical properties and thermal stability of the resulting polymers. For instance, increasing the vinyl content enhances elasticity while maintaining high thermal resistance .

Eigenschaften

IUPAC Name |

ethenyl-diethoxy-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2Si/c1-4-13-15(6-3,14-5-2)12-10-8-7-9-11-12/h6-11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZLRFGTFVPFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C=C)(C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538103 | |

| Record name | Ethenyl(diethoxy)phenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40195-27-5 | |

| Record name | Ethenyl(diethoxy)phenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.